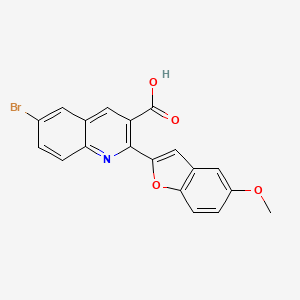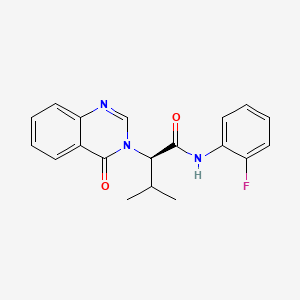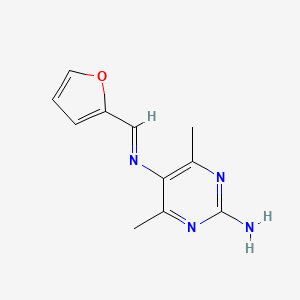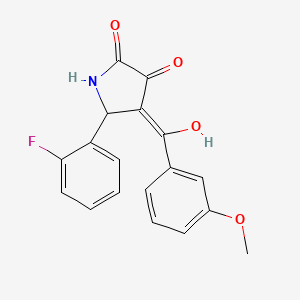
6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core substituted with a bromo group and a methoxybenzofuran moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the bromo and methoxybenzofuran substituents. Key steps may include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Attachment of the Methoxybenzofuran Moiety: This step may involve a Suzuki coupling reaction between a boronic acid derivative of methoxybenzofuran and the brominated quinoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 6-Bromo-2-(5-hydroxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid.
Reduction: Formation of 2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid.
Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid: Lacks the bromo substituent, which may affect its reactivity and biological activity.
6-Chloro-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid: Similar structure with a chloro group instead of a bromo group, which may result in different chemical and biological properties.
Uniqueness
The presence of the bromo group in 6-Bromo-2-(5-methoxy-1-benzofuran-2-yl)-3-quinolinecarboxylic acid imparts unique reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C19H12BrNO4 |
|---|---|
Peso molecular |
398.2 g/mol |
Nombre IUPAC |
6-bromo-2-(5-methoxy-1-benzofuran-2-yl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H12BrNO4/c1-24-13-3-5-16-11(7-13)9-17(25-16)18-14(19(22)23)8-10-6-12(20)2-4-15(10)21-18/h2-9H,1H3,(H,22,23) |
Clave InChI |
JDCDUWBTOHOKCO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC(=C2)C3=C(C=C4C=C(C=CC4=N3)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methylphosphonate](/img/structure/B13372771.png)
![N-(tetrahydro-2-furanylmethyl)-5-[(tetrahydro-2-furanylmethyl)amino]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B13372777.png)
![3-(1-Adamantyl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372778.png)


![O-{3-[(3-bromoanilino)carbonyl]phenyl} 1-piperidinecarbothioate](/img/structure/B13372789.png)
![3-Butyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372790.png)
![Methyl 3-[5-(4-fluorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B13372796.png)
![1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B13372798.png)
![5-amino-9-benzyl-9H-[1,2,4]triazolo[3,4-f]purine-3-sulfonic acid](/img/structure/B13372809.png)
![8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372810.png)
![[(1-Benzyl-5-oxo-2-pyrrolidinyl)sulfanyl]acetic acid](/img/structure/B13372820.png)
![1,3-Benzodioxol-5-yl [6-(2-thienyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]methyl ether](/img/structure/B13372828.png)
